Win 54954

Descripción

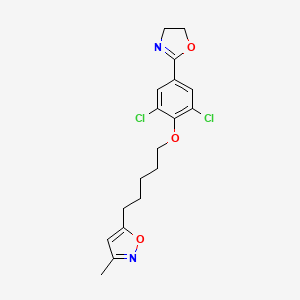

WIN-54954 is a broad-spectrum antipicornavirus drug.

broad-spectrum antipicornavirus drug; structure given in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-[5-[2,6-dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDHAOLOHQTGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NCCO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910301 | |

| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107355-45-3 | |

| Record name | Win 54954 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107355453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIN-54954 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{5-[2,6-Dichloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl}-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-54954 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY9RJD7JGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the antiviral compound Win 54954 exerts its inhibitory effects on picornaviruses. The document details the binding interaction, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.

Core Mechanism of Action: Capsid Binding and Uncoating Inhibition

This compound is a broad-spectrum antipicornavirus agent that belongs to a class of compounds known as "capsid binders".[1] Its primary mechanism of action is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.

The picornavirus capsid is a protein shell composed of 60 protomers, each containing four viral proteins (VP1, VP2, VP3, and VP4). This compound specifically targets a hydrophobic pocket located within the VP1 protein of the viral capsid.[1] This binding site is situated beneath the "canyon," a surface depression that is involved in receptor binding for many picornaviruses.

By inserting itself into this hydrophobic pocket, this compound stabilizes the viral capsid. This increased rigidity prevents the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. The inhibition of uncoating effectively halts the viral replication process before it can begin. Depending on the specific picornavirus, the binding of such compounds can inhibit either receptor binding or the uncoating process itself.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified against a range of picornaviruses using various in vitro and in vivo assays. The following tables summarize the key efficacy data. While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound are not consistently reported in the reviewed literature, the Minimum Inhibitory Concentration (MIC), 80% Effective Concentration (EC80), and 50% Protective Dose (PD50) provide a robust characterization of its potency.

Table 1: In Vitro Efficacy of this compound against Human Rhinoviruses (HRV)

| Parameter | Value | Viruses Tested | Reference |

| MIC Range | 0.007 - 2.2 µg/mL | 50 of 52 HRV serotypes | [1] |

| EC80 | 0.28 µg/mL | 80% of 52 HRV serotypes | [1] |

Table 2: In Vitro Efficacy of this compound against Human Enteroviruses

| Parameter | Value | Viruses Tested | Reference |

| EC80 | 0.06 µg/mL | 15 commonly isolated enteroviruses | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Virus | PD50 | Administration Route | Reference |

| Coxsackievirus A-9 | 2 mg/kg (single daily dose) | Intragastric | [1] |

| Echovirus 9 | 100 mg/kg (single daily dose) | Intragastric | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of capsid-binding compounds like this compound.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

a. Materials:

-

Cells: A susceptible cell line for the specific picornavirus (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses).

-

Virus: A stock of the picornavirus to be tested, with a known titer (plaque-forming units per mL, PFU/mL).

-

Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Media: Growth medium, infection medium (serum-free or low-serum), and an overlay medium (containing agarose or methylcellulose).

-

Stain: A vital stain such as crystal violet or neutral red to visualize plaques.

b. Protocol:

-

Cell Seeding: Seed the susceptible cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Pre-treatment (optional): The cell monolayer can be pre-treated with various concentrations of this compound for a specified period before infection.

-

Virus Infection: Aspirate the growth medium from the cells and infect the monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Compound Treatment: During and after infection, the cells are incubated with medium containing serial dilutions of this compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) are included.

-

Incubation: Incubate the plates for a period that allows for viral adsorption (typically 1-2 hours).

-

Overlay: After adsorption, remove the inoculum and add the overlay medium containing the respective concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized plaques.

-

Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Aspirate the overlay and stain the cell monolayer with a vital stain. The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The MIC or EC50/EC80 value is then determined by plotting the percentage of inhibition against the compound concentration.

Viral Capsid Binding Assay (General Protocol)

These assays are designed to demonstrate a direct interaction between the antiviral compound and the viral capsid and to determine the binding affinity. A common method involves the use of a radiolabeled compound.

a. Materials:

-

Purified Virus: A highly purified and concentrated preparation of the picornavirus.

-

Radiolabeled Compound: Tritiated ([³H]) or iodinated ([¹²⁵I]) this compound.

-

Unlabeled Compound: A large excess of non-radiolabeled this compound for determining non-specific binding.

-

Filtration System: A microplate harvester with glass fiber filters that can separate the virus-ligand complex from the unbound ligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

b. Protocol:

-

Binding Reaction: In a multi-well plate, incubate a fixed amount of purified virus with increasing concentrations of the radiolabeled this compound. A parallel set of reactions is prepared with the addition of a large excess of unlabeled this compound to determine non-specific binding.

-

Incubation: Allow the binding reaction to reach equilibrium (incubation time and temperature are optimized for the specific interaction).

-

Separation: Rapidly filter the reaction mixtures through the glass fiber filters. The virus-ligand complexes are retained on the filter, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the radiolabeled ligand. The specific binding data is then analyzed using saturation binding kinetics (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity, and the maximum number of binding sites (Bmax). The inhibition constant (Ki) can be determined from competitive binding assays where increasing concentrations of unlabeled this compound compete with a fixed concentration of the radiolabeled ligand.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound action on picornavirus uncoating.

Caption: Experimental workflow for evaluating this compound.

References

Win 54954: A Technical Guide to its Antiviral Spectrum Against Enteroviruses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of Win 54954 against a range of enteroviruses. This compound is a broad-spectrum antipicornavirus agent that has shown significant potential in preclinical studies. This document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Antiviral Activity of this compound against Enteroviruses

This compound has demonstrated potent inhibitory activity against a variety of enterovirus serotypes. In plaque reduction assays, this compound was found to be effective against 15 commonly isolated enteroviruses, with a concentration of 0.06 µg/mL sufficient to inhibit 80% of the tested serotypes (EC80).[1] The compound has also shown efficacy in reducing the viral yield of selected enteroviruses in cell culture by 90% at concentrations similar to their Minimum Inhibitory Concentrations (MICs).[1]

The following tables summarize the available quantitative data on the in vitro activity of this compound against specific enterovirus serotypes.

Table 1: In Vitro Antiviral Activity of this compound against Various Enterovirus Serotypes

| Virus Serotype | Cell Line | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |

| 15 Commonly Isolated Enteroviruses | Not Specified | Plaque Reduction | EC80 | 0.06 | [1] |

| Coxsackievirus A9 | Not Specified | Plaque Reduction | Not Specified | Not Specified | [1] |

| Echovirus 9 | Not Specified | Plaque Reduction | Not Specified | Not Specified | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Enteroviruses

| Virus Serotype | Cell Line | MIC (µg/mL) |

| Coxsackievirus B3 | Green monkey kidney (GMK) | 0.02 |

| Coxsackievirus B4 | GMK | 0.3 |

| Coxsackievirus A9 | GMK | 0.3 |

| Poliovirus 3 | GMK | 0.3 |

Data for Table 2 was compiled from a study by Frisk et al., 1996, which evaluated the in vitro activity of this compound.

Mechanism of Action

This compound belongs to a class of antiviral compounds known as capsid binders. Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This inhibition of uncoating effectively halts the viral replication cycle at an early stage.

References

The Discovery and Development of Win 54954: A Technical Guide

An In-depth Examination of a Broad-Spectrum Antipicornavirus Agent

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Win 54954, a potent, broad-spectrum antipicornavirus compound. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of this compound, from its synthesis to its evaluation in preclinical and clinical settings.

Introduction

This compound, chemically known as 5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole, emerged from the dedicated antipicornavirus drug discovery program at Sterling-Winthrop Research Institute.[1] It belongs to a class of compounds known as "capsid binders," which physically interact with the viral capsid to prevent the release of the viral genome, a crucial step in the infection cycle. This guide will delve into the technical details of its development, presenting key data in a structured format and visualizing complex biological processes.

Discovery and Synthesis

The discovery of this compound was part of a systematic effort to identify and optimize small molecules with potent activity against a wide range of picornaviruses, including rhinoviruses (the primary cause of the common cold) and enteroviruses.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key final step in one described synthesis involves the cyclization of a benzamide precursor. To a solution of 3,5-dichloro-N-(2-chloroethyl)-4-{[5-(3-methyl-5-isoxazolyl)pentyl]oxy}benzamide in methylene dichloride, 1,8-diazabicyclo[5.4.0]undec-7-ene is added, and the mixture is heated at reflux for approximately 16 hours.[2] The resulting product is then purified through chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and hexane, followed by crystallization from ether to yield the final compound.[2]

Mechanism of Action

This compound exerts its antiviral effect by binding to a hydrophobic pocket located within the viral capsid protein VP1.[3] This binding stabilizes the capsid, preventing the conformational changes necessary for the uncoating and release of the viral RNA into the host cell cytoplasm. This mechanism effectively halts the viral replication process at a very early stage.

Picornavirus Infection Inhibition by this compound.

Experimental Protocols

The evaluation of this compound's antiviral activity relied on established in vitro and in vivo experimental models.

In Vitro: Plaque Reduction Assay

The primary method for assessing the in vitro antiviral activity of this compound is the plaque reduction assay. This technique quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

Protocol:

-

Cell Culture: Monolayers of a susceptible cell line (e.g., HeLa cells for rhinoviruses and enteroviruses) are prepared in 6-well plates.

-

Virus Inoculation: The cell monolayers are infected with a known concentration of the target picornavirus.

-

Compound Application: Serial dilutions of this compound are added to the infected cell cultures.

-

Overlay and Incubation: The cultures are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells. The number of plaques in the presence of the compound is compared to the number in a drug-free control.

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by a specified percentage (e.g., 50% or 90%).

Plaque Reduction Assay Workflow.

In Vivo: Suckling Mouse Model of Coxsackievirus Infection

To evaluate the in vivo efficacy of this compound, a well-established suckling mouse model of coxsackievirus-induced paralysis and death is utilized.

Protocol:

-

Animal Model: Newborn (1-2 day old) ICR mice are used.[4][5]

-

Virus Inoculation: Mice are inoculated intraperitoneally with a lethal dose of a pathogenic coxsackievirus strain (e.g., Coxsackievirus A9).[4][5]

-

Drug Administration: this compound is administered orally or subcutaneously at various doses, typically starting shortly after virus inoculation and continuing for a specified period.

-

Observation: The mice are observed daily for signs of illness, including paralysis and mortality.

-

Endpoint Measurement: The primary endpoint is the prevention of paralysis and/or death. The 50% protective dose (PD50) is calculated as the dose of the compound that protects 50% of the animals from the lethal effects of the virus.

-

Viral Titer Determination (Optional): Tissues (e.g., brain, muscle) can be harvested at various time points to determine viral titers, providing a quantitative measure of the compound's effect on viral replication in vivo.

Antiviral Activity and Efficacy

This compound has demonstrated potent and broad-spectrum activity against a wide range of picornaviruses in both in vitro and in vivo studies.

In Vitro Activity

| Virus Class | Number of Serotypes Tested | MIC Range (µg/mL) | EC80 (µg/mL) |

| Rhinoviruses | 52 | 0.007 - 2.2 | 0.28 |

| Enteroviruses | 15 | Not specified | 0.06 |

Data compiled from Woods et al., 1989.[3]

In Vivo Efficacy

| Virus | Animal Model | Endpoint | PD50 (mg/kg/day) |

| Coxsackievirus A9 | Suckling Mice | Prevention of Paralysis | 2 |

| Echovirus 9 | Suckling Mice | Prevention of Paralysis | 100 |

Data compiled from Woods et al., 1989.[3]

Structure-Activity Relationship (SAR)

The development of this compound was informed by extensive structure-activity relationship studies of disubstituted phenylisoxazoles.[6][7] These studies revealed several key structural features that are critical for potent antiviral activity:

-

Disubstituted Phenyl Ring: The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring was found to significantly enhance antiviral activity compared to unsubstituted analogs.[6]

-

Alkyl Chain Length: A five-carbon alkyl chain linking the phenyl and isoxazole rings was determined to be optimal for activity.[3]

-

Lipophilicity: A strong correlation was observed between the lipophilicity (log P) of the compounds and their mean MIC against rhinovirus serotypes, indicating that the ability of the compound to partition into the hydrophobic binding pocket is a key determinant of its potency.[6][7]

Structure-Activity Relationship of this compound.

Clinical Development and Outcomes

Despite its promising preclinical profile, the clinical development of this compound for the prophylaxis of rhinovirus infection in humans did not demonstrate significant efficacy.[8][9] In a randomized, double-blind, placebo-controlled volunteer challenge study, oral administration of this compound at a dose of 600 mg did not result in a significant antiviral or clinical effect.[8][9]

Pharmacokinetic analysis from this study revealed that while plasma levels of the drug were above the in vitro MIC for the challenge virus strains, the concentration of this compound in nasal washings was very low.[8][9] This finding suggests that the lack of efficacy was likely due to insufficient delivery of the drug to the primary site of rhinovirus replication in the nasal epithelium.

Clinical Trial Pharmacokinetic Data

| Parameter | Value |

| Oral Dose | 600 mg |

| Plasma Trough Levels | > MIC for challenge viruses in 97% of volunteers |

| Nasal Wash Peak Levels | 6 - 24 ng/mL (detected in 25% of volunteers) |

| Nasal Wash Trough Levels | 6 - 7 ng/mL (detected in 14% of volunteers) |

Data from Turner et al., 1999.[8][9]

Conclusion

This compound represents a significant achievement in the rational design of antiviral agents. Its discovery and development provided valuable insights into the mechanism of action of picornavirus capsid binders and the structural requirements for potent activity. While it did not ultimately prove to be an effective therapeutic for the common cold in humans due to pharmacokinetic challenges, the extensive research conducted on this compound has laid a crucial foundation for the continued development of new and improved antipicornavirus drugs. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships continues to inform the field of antiviral drug discovery.

References

- 1. Discovery and development of antipicornaviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. AGE AND SUSCEPTIBILITY OF MICE TO COXSACKIE A VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies of 5-[[4-(4,5-dihydro-2-oxazolyl) phenoxy]alkyl]-3-methylisoxazoles: inhibitors of picornavirus uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of oral this compound for prophylaxis of experimental rhinovirus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Science of Win 54954: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 54954 is a potent, broad-spectrum antipicornavirus agent that has been the subject of significant research. This technical guide provides an in-depth overview of the foundational science of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its in vitro and in vivo efficacy. The information is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

Picornaviruses are a large and diverse family of RNA viruses responsible for a wide range of human and animal diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and myocarditis (coxsackieviruses). This compound, with the chemical name 5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methylisoxazole, emerged from a class of compounds designed to combat these pathogens.[1] It has demonstrated significant activity against a broad spectrum of rhinoviruses and enteroviruses.[1][2][3][4] This guide delves into the core scientific principles underlying the antiviral activity of this compound.

Mechanism of Action: Capsid Binding and Uncoating Inhibition

The primary mechanism of action of this compound is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.[5][6] This is achieved through direct binding to the viral capsid.

Binding Site: this compound inserts into a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1][5][7] This binding site is often referred to as the "WIN pocket." The interaction of this compound within this pocket stabilizes the capsid structure.

Inhibition of Uncoating: By binding to and stabilizing the VP1 protein, this compound prevents the conformational changes in the capsid that are necessary for the release of the viral RNA into the host cell cytoplasm.[5][6][8] This effectively halts the infection at a very early stage. The diagram below illustrates the picornavirus lifecycle and the point of intervention for this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.

Table 1: In Vitro Activity of this compound against Rhinoviruses

| Parameter | Virus Serotypes | Value | Reference |

| MIC Range | 50 of 52 Rhinovirus Serotypes | 0.007 to 2.2 µg/mL | [1] |

| EC80 | 80% of 52 Rhinovirus Serotypes | 0.28 µg/mL | [1] |

| MIC for Rhinovirus Type 39 | Rhinovirus Type 39 | 0.17 µg/mL | [9] |

| MIC for Rhinovirus Type 23 | Rhinovirus Type 23 | 0.016 µg/mL | [9] |

Table 2: In Vitro Activity of this compound against Enteroviruses

| Parameter | Virus Serotypes | Value | Reference |

| EC80 | 15 commonly isolated Enteroviruses | 0.06 µg/mL | [1] |

| Viral Yield Reduction | Two selected Enteroviruses | 90% reduction at MIC | [1] |

| MIC for Coxsackievirus B3 (CBV3) | Coxsackievirus B3 | 0.02 mg/L | [10] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Virus | Dosage | Outcome | Reference |

| Suckling Mice | Coxsackievirus A-9 | 2 mg/kg (single daily dose) | 50% protection from paralysis (PD50) | [1] |

| Suckling Mice | Echovirus type 9 | 100 mg/kg (single daily dose) | 50% protection from paralysis (PD50) | [1] |

| A/J Mice | Coxsackievirus B3 (CBV3) | 100 mg/kg BID PO | Complete protection from mortality | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Methodology:

-

Cell Culture: Confluent monolayers of susceptible host cells (e.g., HeLa cells for rhinoviruses) are prepared in 6-well plates.[11]

-

Virus Dilution: A stock of the target virus is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).

-

Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

-

Infection: The cell monolayers are washed, and 0.1 mL of the virus dilution is added to each well. The plates are incubated for 1-2 hours to allow for viral adsorption.

-

Compound Addition: After adsorption, the virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) containing the different concentrations of this compound.[12]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Staining and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Viral plaques appear as clear zones where cells have been lysed.[11] The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to a no-drug control. The IC50 (the concentration that inhibits 50% of plaque formation) is then determined.

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Methodology:

-

Cell Culture and Infection: Confluent cell monolayers in 96-well plates are infected with the target virus at a high multiplicity of infection (MOI) to ensure all cells are infected.[10][13]

-

Compound Treatment: After viral adsorption, the inoculum is removed, and medium containing serial dilutions of this compound is added to the wells.

-

Incubation: The plates are incubated for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, the cells and supernatant are subjected to freeze-thaw cycles to release the progeny virus.

-

Titration of Progeny Virus: The harvested virus from each well is serially diluted and used to infect fresh cell monolayers in a separate 96-well plate.

-

Quantification: The amount of infectious virus in the harvest is quantified using a standard titration method, such as a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.[10]

-

Data Analysis: The viral yield at each drug concentration is compared to the no-drug control, and the concentration of this compound that reduces the viral yield by a certain percentage (e.g., 90%) is determined.

Mandatory Visualizations

Antiviral Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and development of an antiviral drug like this compound.

Logical Relationship of this compound's Mechanism

This diagram illustrates the logical sequence of events leading to the inhibition of viral replication by this compound.

Conclusion

This compound stands as a well-characterized antiviral compound with a clear mechanism of action and demonstrated efficacy against a wide range of picornaviruses. Its ability to bind to the VP1 capsid protein and prevent viral uncoating provides a solid foundation for the rational design of new and improved antipicornavirus agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working to advance the field of antiviral therapeutics.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of Antiviral Compounds Against Coxsackievirus Using a Plaque Reduction Assay with WIN 54954 as a Model Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coxsackieviruses, members of the Enterovirus genus within the Picornaviridae family, are significant human pathogens responsible for a wide range of diseases, from mild febrile illnesses to severe conditions such as myocarditis, pericarditis, and aseptic meningitis. The development of effective antiviral therapies is crucial for managing these infections. The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for a plaque reduction assay tailored for screening antiviral agents against coxsackievirus, using WIN 54954 as a reference compound. This compound is a well-characterized antipicornavirus agent that inhibits viral replication by binding to the VP1 capsid protein and preventing uncoating.[1]

Principle of the Assay

The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible host cells. These cleared zones, known as plaques, are visualized by staining the living cells. The number of plaques is directly proportional to the concentration of infectious virus. In the presence of an effective antiviral agent, the number and/or size of the plaques will be reduced. The 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of plaques by 50%, can then be calculated to quantify the antiviral activity.

Data Presentation

The antiviral activity of this compound against various coxsackievirus strains is summarized in the table below. This data has been compiled from various in vitro studies.

| Coxsackievirus Strain | Assay Type | Cell Line | Efficacy Metric | Value |

| Coxsackievirus B3 (CVB3) | Plaque Reduction | LLC-MK2D | MIC | 0.02 mg/L |

| Coxsackievirus A9 (CVA9) | In vivo study | Suckling mice | PD50 | 2 mg/kg |

| Coxsackievirus B4 (CVB4) | In vivo study | CD1 mice | Significant titer reduction | 5 and 50 mg/kg/day |

| 15 Enterovirus Isolates | Plaque Reduction | - | EC80 | 0.06 µg/mL |

MIC: Minimum Inhibitory Concentration; PD50: 50% Protective Dose; EC80: 80% Effective Concentration. Note that in vivo data is provided for context and demonstrates the correlation between in vitro and in vivo efficacy.

Signaling Pathway and Experimental Workflow

Coxsackievirus Entry and Uncoating Pathway

The following diagram illustrates the key steps in the entry and uncoating of coxsackievirus, which is the target of this compound.

Caption: Coxsackievirus entry and the inhibitory action of this compound.

Experimental Workflow for Plaque Reduction Assay

The following diagram outlines the workflow for performing the this compound plaque reduction assay for coxsackievirus.

Caption: Workflow of the this compound coxsackievirus plaque reduction assay.

Experimental Protocols

Materials and Reagents

-

Cells: HeLa or Vero cells (or other susceptible cell line)

-

Virus: Coxsackievirus stock of a known titer (e.g., Coxsackievirus B3)

-

Media:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

-

This compound: Stock solution in DMSO (e.g., 10 mg/mL)

-

Overlay:

-

2X MEM (Minimum Essential Medium)

-

2% Agarose (autoclaved)

-

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

Fixing Solution: 10% Formalin in Phosphate Buffered Saline (PBS).

-

6-well tissue culture plates

-

Sterile PBS

-

CO2 incubator (37°C, 5% CO2)

Protocol

-

Cell Seeding:

-

Trypsinize and count the host cells.

-

Seed the cells into 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final concentrations should typically range from sub-nanomolar to micromolar to determine the IC50 accurately.

-

Include a "no drug" control (vehicle, e.g., DMSO at the same final concentration as in the drug dilutions) and a "cell" control (no virus, no drug).

-

-

Virus Infection:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Wash the monolayers once with sterile PBS.

-

Prepare a dilution of the coxsackievirus stock in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.

-

Infect the cells by adding 200 µL of the virus dilution to each well (except for the cell control wells).

-

Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

-

-

Overlay Application:

-

Prepare the agarose overlay by mixing equal volumes of pre-warmed (42°C) 2X MEM and 2% agarose.

-

For each drug concentration, mix the agarose/MEM overlay with the corresponding this compound dilution in a 1:1 ratio.

-

Aspirate the virus inoculum from the wells.

-

Carefully add 2 mL of the drug-containing agarose overlay to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

-

Plaque Visualization:

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayers by adding 0.5 mL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration relative to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

Plot the percentage of plaque reduction against the drug concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

-

Conclusion

This application note provides a comprehensive protocol for conducting a plaque reduction assay to evaluate the antiviral activity of compounds against coxsackievirus, using this compound as a model inhibitor. The detailed methodology, data presentation format, and visual workflows are designed to assist researchers in the successful implementation of this assay for antiviral drug discovery and development. The principles and steps outlined here can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of coxsackievirus and other enteroviruses.

References

Application Notes and Protocols for Utilizing Win 54954 in an Enterovirus TCID50 Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Win 54954, a potent antiviral compound, in a 50% Tissue Culture Infectious Dose (TCID50) assay for the evaluation of its efficacy against enteroviruses.

Introduction

Enteroviruses represent a broad genus of RNA viruses responsible for a spectrum of human diseases, ranging from mild febrile illness to severe and life-threatening conditions such as meningitis, encephalitis, and myocarditis. The development of effective antiviral therapies is a critical area of research. This compound is a well-characterized antipicornavirus agent that has demonstrated significant activity against a wide range of enteroviruses.[1][2] This document outlines the principles and procedures for quantifying the antiviral activity of this compound using a TCID50 assay, a standard method for determining viral infectivity.

Mechanism of Action

This compound functions as a capsid-binding inhibitor.[1][2] It specifically targets a hydrophobic pocket within the viral capsid protein VP1.[3] By binding to this site, this compound stabilizes the viral capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[2] This mechanism effectively blocks the initiation of viral replication.

Mechanism of action of this compound.

Data Presentation

The antiviral efficacy of this compound is determined by quantifying the reduction in viral titer in the presence of the compound. The following tables provide a template for presenting such data.

Table 1: Cytotoxicity of this compound on Host Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 |

| 10 | 95 |

| 50 | 92 |

| 100 | 88 |

Table 2: Antiviral Activity of this compound against Enterovirus 71 (EV71)

| This compound Concentration (µM) | Viral Titer (log10 TCID50/mL) | Titer Reduction (log10) |

| 0 (Virus Control) | 6.5 | 0 |

| 0.1 | 5.2 | 1.3 |

| 1 | 4.1 | 2.4 |

| 10 | 2.5 | 4.0 |

| 50 | <1.0 | >5.5 |

Table 3: Summary of this compound Antiviral Parameters

| Parameter | Value |

| CC50 (50% Cytotoxic Concentration) | >100 µM |

| EC50 (50% Effective Concentration) | 0.5 µM |

| Selectivity Index (CC50/EC50) | >200 |

Experimental Protocols

This section provides a detailed methodology for performing a TCID50 assay to evaluate the antiviral activity of this compound against an enterovirus.

Materials and Reagents

-

Host cell line susceptible to the enterovirus of interest (e.g., Vero, RD, HeLa cells)

-

Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% fetal bovine serum and antibiotics)

-

Maintenance medium (same as complete medium but with 2% fetal bovine serum)

-

Enterovirus stock with a known or estimated titer

-

This compound (stock solution prepared in DMSO)

-

96-well flat-bottom cell culture plates

-

Sterile phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Inverted microscope

-

Humidified incubator with 5% CO2 at 37°C

Experimental Workflow

References

- 1. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 2. From the “One Molecule – One Target – One Disease” Concept towards Looking for Multi-target Therapeutics for Treating Non-polio Enterovirus (Npev) Infections[v1] | Preprints.org [preprints.org]

- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Win 54954 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the antiviral efficacy of Win 54954, a potent inhibitor of picornaviruses. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate robust and reproducible studies.

Introduction

This compound is a broad-spectrum antipicornavirus compound that has demonstrated significant activity against a wide range of human rhinoviruses (HRV) and enteroviruses, including coxsackieviruses and echoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This interaction stabilizes the capsid, thereby preventing the uncoating process necessary for the release of the viral RNA into the host cell cytoplasm and subsequent replication.

This document outlines the essential cell culture models and experimental procedures required to quantify the antiviral activity of this compound, assess its cytotoxicity, and determine its therapeutic index.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for the successful propagation of picornaviruses and the accurate assessment of antiviral compounds. The following cell lines are recommended for testing the activity of this compound against specific picornaviruses:

-

Human Rhinoviruses (HRV): HeLa cells are a widely used and effective model for the in vitro study of HRV biology and for producing sufficient quantities of the virus for experimental purposes.[3]

-

Coxsackieviruses:

-

Echoviruses: RD and MRC-5 (human embryonic lung fibroblast) cells are effective for the isolation and propagation of various echovirus serotypes.[5][7]

-

General Enteroviruses: Vero (African green monkey kidney) cells are also commonly used for the culture and titration of a variety of enteroviruses.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various picornaviruses.

Table 1: In Vitro Antiviral Activity of this compound against Human Rhinoviruses

| Rhinovirus Serotypes (n=52) | Assay Type | Metric | Concentration Range (µg/mL) |

| 50 out of 52 serotypes | Plaque Reduction | MIC | 0.007 - 2.2[1] |

| 80% of 52 serotypes | Plaque Reduction | EC80 | 0.28[1] |

Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses

| Enterovirus Isolates (n=15) | Assay Type | Metric | Concentration (µg/mL) |

| Commonly isolated enteroviruses | Plaque Reduction | EC80 | 0.06[1] |

| Coxsackievirus B3 | Inhibition of Replication | MIC | 0.02[5] |

| Selected Enteroviruses | Virus Yield Reduction | 90% reduction | Approx. equal to MICs[1] |

Table 3: Cytotoxicity and Therapeutic Index of this compound

| Cell Line | Assay Type | Metric | Concentration (µg/mL) | Therapeutic Index (SI) |

| Myocardial Fibroblasts | Antiproliferative Effect | IC50 | >5[8] | High (Specific value depends on virus IC50) |

Experimental Protocols

Detailed methodologies for the primary assays used to evaluate the antiviral activity and cytotoxicity of this compound are provided below.

Plaque Reduction Assay

This assay is the gold standard for determining the inhibitory effect of a compound on viral infectivity by quantifying the reduction in the formation of viral plaques.

Materials:

-

Selected host cell line (e.g., HeLa, RD, Vero)

-

Complete growth medium (e.g., DMEM or EMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., 1.2% carboxymethylcellulose or 0.6% agarose in 2x plaque media)[10]

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 10% formaldehyde in PBS)[10]

-

Staining solution (e.g., 0.5% to 1% crystal violet in 20% ethanol)[4][10]

-

6-well or 24-well tissue culture plates

Protocol:

-

Cell Seeding: Seed the selected host cells into 6-well or 24-well plates at a density that will result in a confluent monolayer (90-100%) on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.

-

Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

-

Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Add the diluted virus to each well (except for cell control wells).

-

Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C for rhinovirus, 37°C for enteroviruses) to allow for viral attachment.

-

Treatment: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of this compound or control medium to the respective wells.

-

Overlay: Add the overlay medium to each well. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at the optimal temperature and for a duration sufficient for plaque formation (typically 2-7 days, depending on the virus and cell line).

-

Fixation and Staining:

-

Carefully remove the overlay medium.

-

Fix the cells with the fixing solution for at least 30 minutes.

-

Discard the fixing solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Plaque Counting and Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% (IC50) or 90% (IC90) compared to the virus control is determined.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Materials:

-

Same as for the Plaque Reduction Assay.

Protocol:

-

Cell Seeding and Infection: Prepare confluent cell monolayers in tissue culture plates and infect with the virus at a high multiplicity of infection (MOI) to ensure that most cells are infected.

-

Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound or control medium.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting Progeny Virus: After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virions.

-

Titration of Viral Yield: Determine the titer of the harvested virus from each well by performing a plaque assay or a TCID50 assay on fresh cell monolayers.

-

Analysis: The concentration of this compound that results in a significant reduction (e.g., 90% or 99%) in the viral titer compared to the untreated virus control is determined. This assay provides a quantitative measure of the inhibition of viral replication.[11][12]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the concentration of a compound that is toxic to the host cells, which is crucial for calculating the therapeutic index.

Materials:

-

Selected host cell line

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

Protocol:

-

Cell Seeding: Seed the selected host cells into a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizations

The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for its evaluation, and the logical relationship for determining its therapeutic index.

References

- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. html.scirp.org [html.scirp.org]

- 5. Antiviral treatment with WIN 54 954 reduces mortality in murine coxsackievirus B3 myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Coxsackievirus A9 myocarditis in mice with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Chemical Toxicity on HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Win 54954 Stock Solution for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Win 54954 stock solutions for use in various in vitro assays. This compound is a potent, broad-spectrum antipicornavirus agent that has shown efficacy against a range of human rhinoviruses and enteroviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1, thereby preventing viral uncoating.[1] Adherence to proper solution preparation techniques is critical for obtaining accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 107355-45-3[3][4][5] |

| Molecular Formula | C₁₈H₂₀Cl₂N₂O₃[5][6] |

| Molecular Weight | 383.27 g/mol [5][6] |

| Appearance | White to off-white solid[6] |

| Purity | ≥98% |

| IUPAC Name | 5-(5-(2,6-dichloro-4-(4,5-dihydrooxazol-2-yl)phenoxy)pentyl)-3-methylisoxazole[5] |

| Solubility | Soluble in DMSO (100 mg/mL, may require ultrasonication)[6][7][8] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro assays.

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[4] This prevents condensation from forming on the powder.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound (Molecular Weight = 383.27 g/mol ).

-

Solubilization: Add the appropriate volume of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 3.83 mg, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[6][8] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][6] The aliquot volume will depend on the specific experimental needs.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4][6] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium.

Note: Always use newly opened or properly stored hygroscopic DMSO, as its water content can significantly impact the solubility of the product.[6][7]

Recommended Working Concentrations for In Vitro Assays

The optimal working concentration of this compound will vary depending on the specific virus, cell line, and assay being used. Based on published data, the Minimum Inhibitory Concentrations (MICs) for various rhinovirus serotypes range from 0.007 to 2.2 µg/mL.[1][6][8] An 80% effective concentration (EC80) against 15 commonly isolated enteroviruses was reported to be 0.06 µg/mL.[1][6][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution and its subsequent use in in vitro assays.

References

- 1. In vitro and in vivo activities of this compound, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound|CAS 107355-45-3|DC Chemicals [dcchemicals.com]

- 4. This compound|107355-45-3|COA [dcchemicals.com]

- 5. This compound 98% | CAS: 107355-45-3 | AChemBlock [achemblock.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols for Win 54954 in Viral Entry Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 54954 is a potent, broad-spectrum antipicornavirus agent that has been instrumental in the study of viral entry mechanisms.[1] It belongs to a class of compounds known as "capsid binders," which non-covalently insert into a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm, thereby inhibiting viral replication.[2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in virological assays.

Mechanism of Action

This compound targets the "canyon," a deep depression on the surface of the picornavirus capsid that is involved in receptor binding. By occupying a hydrophobic pocket beneath the floor of this canyon, this compound prevents the viral particle from "breathing" or undergoing the dynamic conformational changes required for receptor engagement and subsequent uncoating. This stabilization of the capsid structure effectively blocks the viral entry process.

Caption: Mechanism of this compound antiviral activity.

Quantitative Data

The antiviral activity of this compound has been quantified against a wide range of picornaviruses. The following tables summarize key efficacy data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound against Rhinoviruses

| Rhinovirus Serotypes | MIC Range (µg/mL) | EC80 (µg/mL) |

| 50 of 52 tested serotypes | 0.007 - 2.2 | 0.28 |

Data from Woods et al., 1989.[1]

Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses

| Enterovirus Isolates | EC80 (µg/mL) |

| 15 commonly isolated enteroviruses | 0.06 |

Data from Woods et al., 1989.[1]

Table 3: In Vivo Efficacy of this compound in Murine Models

| Virus | Animal Model | Endpoint | PD50 (mg/kg/day) |

| Coxsackievirus A-9 | Suckling mice | Prevention of paralysis | 2 |

| Echovirus type 9 | Suckling mice | Prevention of paralysis | 100 |

Data from Woods et al., 1989.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the antiviral activity of this compound.

Protocol 1: Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaque formation in a cell monolayer.

Caption: Workflow for a Plaque Reduction Assay.

Materials:

-

Host cells susceptible to the picornavirus of interest (e.g., HeLa, Vero)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Virus stock of known titer (PFU/mL)

-

Phosphate-buffered saline (PBS)

-

Semi-solid overlay medium (e.g., 1% agarose or methylcellulose in culture medium)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: One day prior to the experiment, seed host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free culture medium. The final concentrations should bracket the expected inhibitory concentration. Include a no-drug control.

-

Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.

-

Virus-Compound Incubation: Mix equal volumes of the diluted virus and each this compound dilution. Incubate at 37°C for 1 hour.

-

Infection: Remove the culture medium from the cell monolayers and wash once with PBS. Inoculate the cells with the virus-compound mixture.

-

Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

-

Overlay: Gently remove the inoculum and overlay the cell monolayer with the semi-solid overlay medium.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-4 days, depending on the virus).

-

Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control. The IC50 value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.

Protocol 2: Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.

References

Application Notes and Protocols for Win 54954 Antiviral Testing in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 54954 is a potent, broad-spectrum antipicornavirus agent that has shown significant activity against a wide range of rhinoviruses and enteroviruses.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of viral RNA into the host cell cytoplasm. These application notes provide a comprehensive guide for the experimental design of in vitro antiviral testing of this compound in HeLa cells, a commonly used cell line for picornavirus research. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included.

Data Presentation

Table 1: Cytotoxicity of this compound in HeLa Cells

| Parameter | Value | Units | Assay Method |

| CC50 | Data not available | µg/mL | MTT Assay |

| To be determined experimentally | µM |

CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected HeLa cells by 50%.

Table 2: Antiviral Efficacy of this compound against Picornaviruses

| Virus Serotype | Parameter | Value | Units | Assay Method |

| Rhinoviruses (50 of 52 serotypes) | MIC Range | 0.007 - 2.2 | µg/mL | Plaque Reduction Assay |

| EC80 | 0.28 | µg/mL | Plaque Reduction Assay | |

| Enteroviruses (15 common isolates) | EC80 | 0.06 | µg/mL | Plaque Reduction Assay |

| Example Picornavirus (e.g., Coxsackievirus B3) | IC50 | Data not available | µg/mL | Plaque Reduction Assay / Virus Yield Reduction Assay |

| To be determined experimentally | µM |

MIC (Minimum Inhibitory Concentration): The lowest concentration of the drug that inhibits the visible growth of a microorganism. EC80 (80% Effective Concentration): The concentration of the drug that inhibits 80% of the viral response. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the viral replication.

Table 3: Selectivity Index of this compound

| Virus Serotype | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |

| Example Picornavirus | From Table 1 | From Table 2 | To be calculated |

The Selectivity Index (SI) is a crucial measure of an antiviral compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is essential to maintain aseptic techniques throughout these procedures.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMEM with the same concentration of DMSO as the highest drug concentration) and a cell-only control (DMEM).

-

Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions, vehicle control, or cell-only control medium.

-

Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral infectivity.

Materials:

-

Confluent monolayers of HeLa cells in 6-well plates

-

Picornavirus stock of known titer (e.g., Coxsackievirus B3, Rhinovirus 14)

-

This compound serial dilutions in serum-free DMEM

-

Serum-free DMEM

-

Agarose overlay (e.g., 2x DMEM mixed 1:1 with 1.8% agarose)

-

Crystal Violet solution (0.1% in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Cell Preparation: Grow HeLa cells in 6-well plates to 90-100% confluency.

-

Virus Dilution: Prepare a virus dilution in serum-free DMEM that will produce 50-100 plaques per well.

-

Infection: Wash the cell monolayers with PBS and infect with 200 µL of the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

-

Treatment: During the incubation, mix equal volumes of the virus dilution with serial dilutions of this compound.

-

Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of the agarose overlay containing the different concentrations of this compound or a vehicle control.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose plugs and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration.

Protocol 3: Virus Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

-

HeLa cells in 24-well plates

-

Picornavirus stock

-

This compound serial dilutions in complete DMEM

-

Complete DMEM

Procedure:

-

Cell Seeding and Infection: Seed HeLa cells in 24-well plates and grow to 90-100% confluency. Infect the cells with the chosen picornavirus at a multiplicity of infection (MOI) of 0.1-1 in serum-free DMEM for 1 hour at 37°C.

-

Treatment: After the 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add 500 µL of complete DMEM containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator, allowing for one complete viral replication cycle.

-

Virus Harvest: After the incubation period, subject the plates to three cycles of freeze-thaw to lyse the cells and release the progeny virus.

-

Virus Titer Determination: Collect the supernatant from each well and determine the virus titer using a standard plaque assay (as described in Protocol 2) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each drug concentration compared to the vehicle control. The IC50 can be determined as the concentration of this compound that causes a 50% reduction in the virus titer.

Visualizations

Picornavirus Entry and Uncoating Signaling Pathway

The following diagram illustrates the key steps in picornavirus entry into a host cell, the proposed site of action for this compound.

Caption: Picornavirus entry pathway and the inhibitory action of this compound.

Experimental Workflow for Antiviral Testing

This diagram outlines the logical flow of the experimental procedures for evaluating the antiviral properties of this compound.

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

References

Application of Win 54954 in High-Throughput Screening for Antivirals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Win 54954 is a potent and broad-spectrum antipicornavirus agent that has demonstrated significant activity against a wide range of human rhinoviruses (HRV) and enteroviruses, including poliovirus, coxsackievirus, and echovirus.[1][2] It belongs to a class of compounds known as "capsid binders," which function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[1][3] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. This mechanism of action makes this compound an invaluable tool in the high-throughput screening (HTS) of new chemical entities for antiviral activity against picornaviruses. Its well-defined mechanism and broad-spectrum activity allow it to serve as a reliable positive control and a benchmark for the evaluation of novel antiviral candidates.

Mechanism of Action of this compound

This compound specifically targets the viral capsid, a protein shell that protects the viral genome. The compound binds to a hydrophobic pocket located on the VP1 capsid protein. This interaction prevents the viral capsid from uncoating and releasing its genetic material into the host cell, a critical step in the viral replication cycle.

References

Troubleshooting & Optimization

Troubleshooting Win 54954 low solubility in cell culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Win 55,212-2, with a focus on addressing its low solubility in cell culture media.

Troubleshooting Guide: Low Solubility of Win 55,212-2 in Cell Culture Media

Low solubility of Win 55,212-2 in aqueous-based cell culture media is a common challenge that can lead to compound precipitation and inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Precipitate forms when adding Win 55,212-2 to cell culture media.

Possible Cause 1: Poor aqueous solubility of Win 55,212-2. Win 55,212-2 is inherently hydrophobic and has very low solubility in water.[1][2][3][4] Direct addition of the powdered compound or a highly concentrated stock solution into the media can cause it to immediately precipitate.

Solution 1: Prepare a high-concentration stock solution in an appropriate organic solvent.

-